molecular formula C9H11N3O2 B14546952 2,6-Dimethylpyridine-3,5-dicarboxamide CAS No. 61830-26-0

2,6-Dimethylpyridine-3,5-dicarboxamide

Cat. No.: B14546952
CAS No.: 61830-26-0
M. Wt: 193.20 g/mol
InChI Key: AJKMGKOEERICBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpyridine-3,5-dicarboxamide is a chemical compound for research and development use only. It is not approved for use in humans or animals. This compound belongs to a class of substituted pyridines that are of significant interest in medicinal and organic chemistry. While specific studies on the dicarboxamide derivative are less common in the public domain, its structural analogs, particularly the dicarboxylate esters, are well-established and extensively studied . The diethyl ester variant, for example, is a key scaffold in pharmaceuticals known as 1,4-dihydropyridines (1,4-DHPs), which include calcium channel blockers like Nitrendipine and Nifedipine used to treat cardiovascular diseases . The transformation of the ester groups to amides is a common strategy in drug design to modulate a compound's properties, such as its bioavailability, metabolic stability, and binding affinity. Researchers may investigate this compound as a potential building block for the synthesis of more complex molecules or as a candidate in enzyme inhibition studies. The core pyridine structure is a privileged scaffold in medicinal chemistry, and its symmetrical 2,6-dimethyl-3,5-disubstituted pattern is known to contribute to specific molecular recognition events . The amide functionalities can participate in hydrogen bonding, which can be crucial for interacting with biological targets, potentially making this compound valuable for developing new biochemical probes or therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-4-6(8(10)13)3-7(9(11)14)5(2)12-4/h3H,1-2H3,(H2,10,13)(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKMGKOEERICBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494099
Record name 2,6-Dimethylpyridine-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-26-0
Record name 2,6-Dimethylpyridine-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dimethylpyridine 3,5 Dicarboxamide and Its Precursors

Hantzsch Condensation and Modified Approaches for Dihydropyridine-3,5-dicarboxamide Formation

The Hantzsch pyridine (B92270) synthesis, first reported in 1882, is a cornerstone multicomponent reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). nih.govacs.org This reaction produces a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate, which can then be oxidized to the corresponding pyridine. nih.gov

A direct route to the precursor of the target compound, 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide, utilizes a modification of the classical Hantzsch synthesis. Instead of a β-ketoester, this approach employs a β-ketoamide, specifically acetoacetamide (B46550) or its N-substituted derivatives. A novel class of 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides has been synthesized through a modified Hantzsch condensation reacting N-arylacetoacetamides, various aryl aldehydes, and ammonia. researchgate.net This three-component reaction provides a straightforward pathway to the dihydropyridine (B1217469) dicarboxamide core, which can then be aromatized to the final pyridine product.

The general mechanism for the Hantzsch reaction is believed to proceed through initial Knoevenagel condensation of the aldehyde with one equivalent of the active methylene (B1212753) compound (e.g., acetoacetamide), and the formation of an enamine from the second equivalent of the active methylene compound and ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. scispace.comorganic-chemistry.org

Table 1: Key Reactants in Modified Hantzsch Synthesis for Dihydropyridine Dicarboxamides

Component Role Example
Aldehyde Provides the C4 carbon and its substituent Formaldehyde, Benzaldehyde (B42025)
β-Ketoamide Provides C2, C3, C5, C6 and the carboxamide groups Acetoacetamide, N-Aryl acetoacetamide

Aromatization Strategies for 1,4-Dihydropyridine-3,5-dicarboxamides to 2,6-Dimethylpyridine-3,5-dicarboxamide

The conversion of the 1,4-dihydropyridine ring to the aromatic pyridine system is a critical oxidation step. The driving force for this reaction is the stability gained through aromatization. nih.gov A variety of oxidizing agents have been employed for this transformation, ranging from classical strong oxidants to milder, more selective reagents.

Common oxidants used for the aromatization of Hantzsch 1,4-dihydropyridines include nitric acid (HNO₃), potassium permanganate (B83412) (KMnO₄), and chromium trioxide (CrO₃). princeton.edu A procedure detailed in Organic Syntheses uses a mixture of concentrated nitric and sulfuric acids to oxidize 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org While effective, these strong acids can sometimes lead to side reactions and harsh reaction conditions.

Milder and more efficient methods have been developed to address these issues. Research has shown that reagents such as ferric chloride (FeCl₃) can effectively aromatize 1,4-DHPs. nih.gov In one procedure, the 1,4-DHP is refluxed with a solution of FeCl₃·6H₂O in water. nih.gov Other notable oxidizing agents include manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can perform the oxidation under mild conditions, often at room temperature in solvents like dichloromethane. acs.org

Table 2: Comparison of Oxidizing Agents for Aromatization of 1,4-Dihydropyridines

Oxidizing Agent Typical Conditions Advantages Disadvantages
Nitric Acid (HNO₃) With H₂SO₄, heating High yield, readily available Harsh conditions, potential for nitration
Ferric Chloride (FeCl₃) Reflux in water or organic solvent Milder than strong acids, good yield Requires workup to remove iron salts
Manganese Dioxide (MnO₂) Room temperature, CH₂Cl₂ Mild conditions, high yields Requires stoichiometric or excess reagent

Conversion Pathways from 2,6-Dimethylpyridine-3,5-dicarboxylic Acid and its Esters

An alternative major synthetic route involves the preparation of the target dicarboxamide from a pre-formed pyridine ring bearing carboxylic acid or ester functional groups at the 3 and 5 positions. This pathway typically starts with diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Basic Hydrolysis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate to the Dicarboxylic Acid

The conversion of the diethyl ester to the corresponding dicarboxylic acid is a standard ester hydrolysis reaction. This is typically achieved under basic conditions, a process known as saponification. The reaction involves heating the diester, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent, often an aqueous alcohol mixture. orgsyn.org

The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of each ester group. This is followed by the elimination of the ethoxide leaving group, which is then protonated by the solvent. The reaction yields the disodium (B8443419) or dipotassium (B57713) salt of the dicarboxylic acid. Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate groups, leading to the precipitation of the 2,6-dimethylpyridine-3,5-dicarboxylic acid. While the hydrolysis of N-unsubstituted dihydropyridine diesters can be challenging, the aromatized pyridine diester is more readily hydrolyzed. organic-chemistry.org

Amidation Reactions for Dicarboxamide Formation

Once 2,6-dimethylpyridine-3,5-dicarboxylic acid is obtained, the final step is the formation of the two amide bonds. There are several standard methods to achieve this conversion.

One common approach is to first convert the dicarboxylic acid into a more reactive derivative, such as the corresponding diacyl chloride. This is typically done by treating the dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govnih.gov The resulting 2,6-dimethylpyridine-3,5-dicarbonyl dichloride is then reacted with an excess of aqueous or anhydrous ammonia to yield the desired this compound.

Alternatively, direct amidation methods can be employed, which avoid the isolation of the acyl chloride intermediate. These methods often utilize coupling agents or catalysts. For instance, niobium(V) oxide (Nb₂O₅) has been reported as an effective, reusable heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. mdpi.com This method involves heating the dicarboxylic acid and the amine (in this case, an ammonia source) in the presence of the catalyst.

Novel Synthetic Routes and Mechanistic Investigations

Research continues to explore more efficient and environmentally benign routes to pyridine derivatives. One-pot syntheses that combine the Hantzsch condensation and subsequent aromatization step without isolating the dihydropyridine intermediate are of particular interest. These "domino" reactions can be achieved by including the oxidizing agent in the initial reaction mixture. For example, the use of ammonium (B1175870) nitrate (B79036) as both the nitrogen source and an oxidizing species has been reported in clay-catalyzed, solvent-free microwave-assisted Hantzsch reactions.

Mechanistic investigations of the Hantzsch reaction have confirmed that the pathway generally proceeds via an enamine and a Knoevenagel condensation product. scispace.com The specific intermediates and reaction kinetics can be influenced by the nature of the reactants and the reaction conditions. For the synthesis of dicarboxamides, the reactivity of the β-ketoamide compared to the more common β-ketoester is a key factor.

Furthermore, novel synthetic strategies for polysubstituted pyridines are continually being developed, which may offer alternative, though less direct, routes to the target molecule. These can include cycloaddition reactions, ring transformations of other heterocyclic systems, and various transition-metal-catalyzed cross-coupling reactions on pre-functionalized pyridine rings. core.ac.uk While not yet specifically applied to this compound, these modern synthetic methods represent a potential future avenue for its synthesis.

Advanced Structural Characterization and Spectroscopic Analysis of 2,6 Dimethylpyridine 3,5 Dicarboxamide and Derived Systems

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of newly synthesized compounds. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information about the functional groups, connectivity, and molecular weight of the target molecule.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyridine-dicarboxamide systems, IR spectra are characterized by distinct peaks corresponding to the amide and pyridine (B92270) moieties.

In a study of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which are derived systems, characteristic IR absorption bands were observed that confirm their structural features. nih.gov Key vibrational frequencies include:

N-H Stretching: The amide N-H stretch typically appears as a strong band in the region of 3400-3200 cm⁻¹. The presence of hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

C=O Stretching (Amide I): A strong, sharp absorption peak between 1680 and 1630 cm⁻¹ is indicative of the carbonyl group of the amide function.

N-H Bending (Amide II): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found in the 1650–1550 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the amide group typically appears in the 1400-1200 cm⁻¹ region.

Pyridine Ring Vibrations: Aromatic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600–1400 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for Derived 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides nih.gov
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AmideN-H Stretch~3400-3200
AmideC=O Stretch (Amide I)~1680-1630
AmideN-H Bend (Amide II)~1650-1550
Pyridine RingC=C, C=N Stretches~1600-1400

These characteristic absorption bands provide clear evidence for the presence of the dicarboxamide functional groups and the core pyridine structure in these derived systems.

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: For 2,6-dimethylpyridine-3,5-dicarboxamide and its derivatives, the proton NMR spectrum reveals several key signals:

Amide Protons (N-H): These protons typically appear as a broad singlet in the downfield region (δ 7.5-9.0 ppm), with the exact chemical shift depending on concentration, solvent, and hydrogen bonding.

Pyridine Ring Proton (H-4): In the fully aromatized system, the proton at the 4-position of the pyridine ring would appear as a singlet. In 1,4-dihydropyridine (B1200194) derivatives, the protons at the 4-position give rise to a distinct signal further upfield.

Methyl Protons (CH₃): The two methyl groups at the 2- and 6-positions are chemically equivalent and appear as a sharp singlet, typically in the upfield region (δ 2.0-3.0 ppm).

In a series of synthesized 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, the structures were confirmed by ¹H NMR. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons (C=O): The amide carbonyl carbons are the most deshielded, appearing significantly downfield (δ 160-180 ppm).

Pyridine Ring Carbons: The carbons of the pyridine ring resonate in the aromatic region (δ 110-160 ppm). The carbons attached to the nitrogen (C-2 and C-6) are typically found further downfield than the others.

Methyl Carbons (CH₃): The methyl carbons at C-2 and C-6 give a signal in the upfield region (δ 15-25 ppm).

Table 2: Representative NMR Data for Derived Pyridine Systems nih.gov
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HAmide (N-H)7.5 - 9.0
¹HPyridine (aromatic H)~8.0 - 9.0
¹HMethyl (CH₃)2.0 - 3.0
¹³CCarbonyl (C=O)160 - 180
¹³CPyridine (aromatic C)110 - 160
¹³CMethyl (CH₃)15 - 25

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For the diethyl ester derivative, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the molecular weight is 251.28 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 251. Fragmentation may involve the loss of ethoxy groups (-OEt) or cleavage of the ester functional groups.

Single-Crystal X-ray Diffraction Studies

While spectroscopic methods provide crucial data on molecular structure, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state atomic arrangement, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

X-ray diffraction studies on suitable single crystals of this compound derivatives have provided detailed insights into their molecular geometry. For instance, the crystal structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate reveals that the pyridine ring is approximately planar. researchgate.net

Table 3: Selected Crystallographic Data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.5380 (6)
b (Å)15.440 (2)
c (Å)18.722 (2)
β (°)90.502 (6)
Volume (ų)1311.7 (3)

The arrangement of molecules within a crystal lattice is governed by a network of non-covalent interactions. For pyridine-dicarboxamides, hydrogen bonding is a dominant force. The amide groups, with their N-H donors and C=O acceptors, are primed to form robust intermolecular hydrogen bonds, often leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov

In the crystal structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the packing is stabilized by weak C—H⋯O and C—H⋯π interactions, which link the molecules into a three-dimensional network. researchgate.netnih.gov Similarly, for 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamide derivatives, molecules are stabilized by intermolecular N-H···O hydrogen bonds and C-H···π stacking interactions, which connect the molecules into infinite chains. nih.gov The analysis of these interactions is crucial for crystal engineering, as they influence physical properties such as melting point, solubility, and polymorphism. researchgate.net

Table 4: Intermolecular Interactions in Derived Pyridine Dicarboxylate/Dicarboxamide Systems nih.govnih.gov
Interaction TypeDonorAcceptorDescription
Hydrogen BondN-H (Amide)O=C (Amide)Forms chains and networks, directing crystal packing.
Hydrogen BondC-HO=C (Ester/Amide)Weak interactions that contribute to the stability of the 3D structure.
π-StackingC-HPyridine Ring (π-system)Links molecular layers together, reinforcing cohesion.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govias.ac.in By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.

The Hirshfeld surface is typically colored according to a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.

Red spots indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, corresponding to the strongest interactions (e.g., N–H···O hydrogen bonds).

White areas represent contacts approximately equal to the van der Waals separation.

Blue areas denote contacts longer than the van der Waals radii, indicating weaker interactions.

This technique can be summarized quantitatively using 2D fingerprint plots, which plot the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). The percentage contribution of different types of contacts to the total surface area can be calculated, providing a clear quantitative measure of their importance in the crystal structure. nih.govresearchgate.net For pyridine dicarboxamide derivatives, Hirshfeld analysis consistently shows that H···O/O···H contacts (representing hydrogen bonds) and H···H contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net

Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Related Pyridine-2,6-dicarboxamide Derivative

Contact Type Contribution (%) Description Reference
H···O / O···H 25 - 40% Primarily represents N–H···O and C–H···O hydrogen bonds. nih.gov
H···H 20 - 35% Represents van der Waals forces between hydrogen atoms. nih.gov
H···C / C···H 10 - 20% Includes C-H···π interactions and general van der Waals contacts. nih.gov
C···C 3 - 8% Corresponds to π-stacking interactions. nih.gov
N···H / H···N 5 - 10% Includes contacts to the pyridine nitrogen. nih.gov

Note: These percentages are derived from published data on analogous compounds and serve as an example of a typical distribution.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. Pyridine-2,6-dicarboxamide systems have been shown to exhibit polymorphism, often linked to variations in molecular conformation. acs.orgresearchgate.net

The flexibility of the bonds connecting the carboxamide groups to the pyridine ring allows the molecule to adopt different conformations, such as folded or linear shapes. acs.org The specific conformation adopted can be influenced by intramolecular interactions (e.g., between an amide N-H and the pyridine nitrogen) or by the crystallization solvent. acs.org These conformational differences can lead to different packing arrangements and, consequently, different polymorphs. For example, studies on related pyridine-2,6-dicarboxamides have revealed multiple polymorphic phases, including anhydrous forms and various hydrates, which are achieved by varying the crystallization solvent. acs.orgresearchgate.net The ability of the carboxamide groups to form strong hydrogen bonds with water makes these systems particularly prone to forming stable hydrated crystalline phases. acs.org

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylpyridine 3,5 Dicarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of pyridine (B92270) derivatives. For compounds structurally related to 2,6-Dimethylpyridine-3,5-dicarboxamide, such as 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, DFT calculations, specifically using the B3LYP functional with the 6-31G(d) basis set, have been successfully employed to optimize molecular geometries. nih.gov These theoretical structures can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. nih.gov

In a study on novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, the optimized geometries were described as resembling butterflies with notable symmetry. nih.gov While the calculated bond lengths and angles generally show good agreement with experimental values, the largest discrepancies often appear at the 4-position of the pyridine ring. nih.gov For other pyridine derivatives, the DFT/B3LYP method with a 6–31 G (d,p) basis set has also been utilized for molecular structure optimization. nih.gov Such calculations are foundational, providing the basis for further computational analyses like molecular electrostatic potential and frontier molecular orbital analysis. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives

Computational MethodFunctionalBasis SetApplication
Density Functional Theory (DFT)B3LYP6-31G(d)Geometry Optimization nih.gov
Density Functional Theory (DFT)B3LYP6-31G(d,p)Molecular Structure Optimization nih.gov
Density Functional Theory (DFT)wB97XDDef2TZVPPGeometry Optimization researchgate.net
Density Functional Theory (DFT)B3LYP6-311G**Geometry & Stability Calculations acs.org

This table is generated based on data from multiple sources and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactivity of molecules towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

For pyridine and its derivatives, MEP analysis is crucial for understanding the reactivity of the heterocyclic nitrogen. nih.gov The minimum in the MEP is often located near the nitrogen atom, indicating its susceptibility to protonation or interaction with electrophiles. nih.gov The accessibility and depth of this minimum can be influenced by the nature and position of substituents on the pyridine ring. nih.gov For instance, in a study of aminopyridines, the MEP map revealed that a proximal substitution could reduce the accessibility of the region near the cyclic nitrogen. nih.gov In computational studies of other bioactive pyridine derivatives, MEP maps are used to identify electron-rich and electron-poor regions, which helps in predicting sites for molecular interactions. nih.govresearchgate.net

Computational Prediction of Molecular Descriptors and Their Correlation with Experimental Data

A wide range of molecular descriptors can be calculated computationally to predict the physicochemical and biological properties of molecules. These quantum chemical parameters provide quantitative measures of molecular structure and electronic properties.

For pyridine dicarboxylic acids, DFT calculations have been used to determine descriptors such as: electrochemsci.org

EHOMO (Highest Occupied Molecular Orbital Energy): Related to the electron-donating ability of a molecule.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Related to the electron-accepting ability of a molecule.

Energy Gap (ΔE = ELUMO - EHOMO): A measure of molecular stability and reactivity. researchgate.net

Electronegativity (χ): The power to attract electrons.

Global Hardness (η) and Softness (σ): Measures of the resistance to change in electron distribution.

Fraction of Electrons Transferred (ΔN): Indicates the tendency of a molecule to donate electrons.

These descriptors can be correlated with experimental observations. For example, in the study of pyridine dicarboxylic acids as corrosion inhibitors, a smaller energy gap was associated with higher reactivity. electrochemsci.org Similarly, for a series of 2,6-dimethyl-1,4-dihydropyridine derivatives, computational methods were used to derive structure-based descriptors to establish relationships with experimentally measured oxidation peak potentials. mdpi.com

Table 2: Key Molecular Descriptors and Their Significance

DescriptorSymbolSignificance in Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating capacity
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting capacity
Energy GapΔERelates to chemical reactivity and stability researchgate.net
ElectronegativityχMeasures electron-attracting tendency electrochemsci.org
Global HardnessηResistance to deformation of electron cloud

This table is generated based on common principles of computational chemistry and supported by the cited literature.

Thermochemical Studies and Enthalpies of Formation Calculations

Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability of a compound. These values can be determined experimentally through techniques like combustion calorimetry and can also be calculated using theoretical methods.

A detailed study on dimethylpyridine-2,6-dicarboxylate, a compound closely related to the subject of this article, determined its standard molar enthalpy of formation in the gaseous state. acs.org This was achieved by combining the standard molar enthalpy of combustion, measured by static bomb combustion calorimetry, with the standard molar enthalpy of sublimation, measured by Calvet microcalorimetry. acs.org The experimental value for gaseous dimethylpyridine-2,6-dicarboxylate was reported as -(562.4 ± 4.2) kJ·mol-1. acs.org

In the same study, theoretical calculations using DFT with the B3LYP/6-311G** functional were performed to obtain the most stable geometries and to assess the relative stabilities of the molecules. acs.org A good correlation between the experimental and theoretical results was observed, which allowed for the estimation of thermochemical properties for related compounds where experimental data was unavailable. acs.org

Molecular Dynamics Simulations (if applicable for related systems)

While specific molecular dynamics (MD) simulations for this compound were not found in the initial search, the technique is widely applicable to pyridine-containing systems and related molecules. MD simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes, interactions with solvent, and binding to biological macromolecules. mdpi.com

For instance, MD simulations are extensively used in drug design to study protein-ligand interactions, helping to characterize the binding modes and stability of potential drug candidates within their biological targets. mdpi.com The structural dynamics of simpler, related molecules like pyridine and 2,6-dimethylpyridine have also been investigated, revealing changes in molecular structure upon excitation. researchgate.net Given the potential biological activities of pyridine derivatives, MD simulations could be a valuable tool for exploring the interactions of this compound with biological systems, such as enzymes or receptors, to elucidate its mechanism of action at a molecular level.

Based on a comprehensive review of available scientific literature, there is insufficient information to construct a detailed article on the coordination chemistry of this compound that adheres to the specified outline.

The existing research on this specific compound and its close derivatives primarily focuses on two main areas:

Redox Properties: Studies have explored the synthesis and electrochemical behavior of this compound as a nature-inspired redox-active organic molecule. This research investigates its electron transfer processes and computationally models its properties but does not detail its use as a ligand to form metal-organic superstructures. researchgate.netmdpi.com

Biological Activity: A significant portion of the research is dedicated to the synthesis of various 1,4-dihydropyridine-3,5-dicarboxamide derivatives, which are reduced forms of the target compound. These studies evaluate their potential as antitubercular agents against Mycobacterium tuberculosis. researchgate.netresearchgate.netresearchgate.netsphinxsai.com

While the broader fields of pyridine-dicarboxylic acids and other pyridine-dicarboxamides in coordination chemistry are well-documented, specific data regarding the design, synthesis, and structural elucidation of metal complexes, coordination polymers, MOFs, or MOPs using the this compound scaffold could not be found. Consequently, the creation of a scientifically accurate and thorough article covering the requested topics is not possible at this time.

Supramolecular Chemistry and Crystal Engineering with 2,6 Dimethylpyridine 3,5 Dicarboxamide

Principles of Supramolecular Self-Assembly Directed by the 2,6-Dimethylpyridine-3,5-dicarboxamide Core

The supramolecular self-assembly of this compound and its derivatives is primarily governed by a combination of directional and specific non-covalent interactions. The foundational principles driving the formation of ordered supramolecular structures are rooted in the intrinsic chemical features of the molecule: the pyridine (B92270) ring and the carboxamide functionalities.

Other Weak Interactions: In addition to the primary driving forces of hydrogen bonding and π-π stacking, other weaker interactions such as C-H···O and C-H···π interactions can further stabilize the supramolecular architecture. For instance, the methyl groups on the pyridine ring can participate in weak C-H···O interactions with the carbonyl oxygen of neighboring molecules.

The interplay and hierarchy of these non-covalent interactions are fundamental to the predictable formation of specific supramolecular motifs. The rigidity of the pyridine backbone ensures that the directional preferences of the hydrogen-bonding groups are maintained, leading to a high degree of order in the resulting assembly.

Rational Design of Supramolecular Architectures through Directed Intermolecular Interactions

The predictable nature of the non-covalent interactions involving the this compound core allows for the rational design of supramolecular architectures with desired dimensionalities and properties. By understanding and controlling the intermolecular forces, it is possible to guide the self-assembly process towards specific outcomes.

The primary tool for the rational design of these systems is the strategic placement of functional groups that can engage in specific and directional interactions. The two amide groups at the 3 and 5 positions of the pyridine ring are key to this design. Their ability to form strong and directional N-H···O hydrogen bonds is the cornerstone of building extended networks.

Furthermore, modifications to the amide nitrogen, for instance, by replacing the hydrogen atoms with other substituents, can be used to tune the hydrogen-bonding patterns and introduce other functionalities. However, for the parent this compound, the primary amide groups are the dominant interaction sites.

The planarity of the pyridine ring and the attached carboxamide groups also plays a role in the design. A planar conformation allows for efficient π-π stacking, which can be exploited to build columnar structures or to link 2D sheets into 3D frameworks. The methyl groups at the 2 and 6 positions can influence the planarity and steric hindrance, thereby affecting the packing arrangement.

By considering the symmetry of the molecule and the directionality of the intermolecular interactions, it is possible to predict the resulting supramolecular motifs. For example, the formation of linear tapes, wave-like sheets, or more complex three-dimensional networks can be anticipated based on the preferred hydrogen-bonding geometries and stacking arrangements. This predictive power is central to the rational design of crystalline materials with tailored architectures.

Construction and Characterization of 1D, 2D, and 3D Supramolecular Networks

The hierarchical assembly of this compound can lead to the formation of supramolecular networks of varying dimensionalities. The construction of these networks is a bottom-up process, where individual molecules first form primary structural motifs, which then organize into higher-order structures.

One-Dimensional (1D) Networks: The most fundamental supramolecular structures formed by this compound are one-dimensional chains or tapes. These are typically held together by strong, catemeric N-H···O hydrogen bonds between the amide groups of adjacent molecules. The result is a robust, linear polymer-like chain.

Two-Dimensional (2D) Networks: These 1D chains can further assemble into two-dimensional sheets through weaker intermolecular interactions. These can include additional hydrogen bonds, such as C-H···O interactions, or π-π stacking of the pyridine rings between adjacent chains. In some cases, water molecules can act as bridges, linking the 1D chains through hydrogen bonds to form a 2D network.

Three-Dimensional (3D) Networks: The extension of the supramolecular assembly into the third dimension is typically achieved through the stacking of the 2D sheets. These layers are held together by van der Waals forces and, more significantly, by π-π stacking interactions between the aromatic pyridine rings of molecules in adjacent layers. The final 3D architecture is a result of the intricate interplay of all these intermolecular forces, leading to a stable crystalline solid.

The characterization of these supramolecular networks is primarily accomplished through single-crystal X-ray diffraction. This technique provides precise information about the molecular conformation, the crystal packing, and the geometry of the intermolecular interactions. Spectroscopic methods such as FT-IR and solid-state NMR can also provide complementary information about the hydrogen-bonding environments.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Role in Network Formation
C-H···O3.2478133Linking molecules into layers
C-H···π3.4279136Linking layers into a 3D network
Data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as an illustrative example. nih.gov

Crystal Engineering Strategies for Tailored Solid-State Structures

Crystal engineering provides a framework for the rational design and synthesis of solid-state materials with desired structures and properties. For this compound, several strategies can be employed to control its solid-state assembly and tailor its crystal structure.

Synthon Approach: A key strategy in crystal engineering is the use of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For this compound, the primary amide-amide hydrogen bonding motif (R22(8) graph set) is a reliable synthon that can be used to build extended structures. By understanding and utilizing this and other potential synthons, it is possible to program the self-assembly process.

Co-crystallization: Another powerful strategy is co-crystallization, where this compound is crystallized with a second molecular component (a co-former). The co-former can be chosen to interact with the target molecule through specific non-covalent interactions, such as hydrogen bonding or π-π stacking. This can lead to the formation of novel crystalline phases with different structures and properties compared to the pure components. For example, co-crystallization with a dicarboxylic acid could lead to the formation of a robust acid-amide heterosynthon.

Modification of the Molecular Scaffold: While the focus is on the parent compound, it is worth noting that chemical modification of the this compound scaffold is a primary strategy for tuning its solid-state properties. For example, introducing different substituents on the amide nitrogen atoms can alter the hydrogen-bonding patterns and introduce new interaction sites, leading to a wide variety of supramolecular architectures.

Functionalization and Derivatization Strategies for 2,6 Dimethylpyridine 3,5 Dicarboxamide

Synthesis of Substituted 2,6-Dimethylpyridine-3,5-dicarboxamide Analogs

A primary strategy for generating analogs of this compound involves the synthesis of its 1,4-dihydropyridine (B1200194) precursor, followed by an oxidation step. The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, has been adapted for this purpose. This method allows for the introduction of a wide variety of substituents at the 4-position of the pyridine (B92270) ring.

The synthesis typically begins with the condensation of N-arylacetoacetamides, various aryl or heteroaryl aldehydes, and ammonia (B1221849). nih.gov The resulting 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides can then be aromatized to the corresponding pyridine derivatives. nih.govincemc.ro This two-step process provides a modular approach to a library of analogs, where the diversity is primarily dictated by the choice of the aldehyde and the aniline (B41778) used to prepare the N-arylacetoacetamide.

The oxidation of the intermediate 1,4-dihydropyridine to the pyridine can be achieved using various oxidizing agents. nih.govincemc.ro This straightforward and adaptable synthetic route has enabled the preparation of a range of 4-aryl-2,6-dimethyl-3,5-bis(N-arylcarbamoyl)pyridines.

Below is a table summarizing a selection of synthesized analogs, highlighting the variability at the 4-position of the pyridine ring and on the N-aryl moieties of the carboxamide groups.

Entry4-Position Substituent (Ar)N-Substituent (Ar')
1PhenylPhenyl
24-ChlorophenylPhenyl
34-MethylphenylPhenyl
44-MethoxyphenylPhenyl
5Phenyl4-Chlorophenyl
64-Chlorophenyl4-Chlorophenyl
74-Methylphenyl4-Chlorophenyl
84-Methoxyphenyl4-Chlorophenyl
9Phenyl4-Methylphenyl
104-Chlorophenyl4-Methylphenyl
114-Methylphenyl4-Methylphenyl
124-Methoxyphenyl4-Methylphenyl
13Phenyl4-Methoxyphenyl
144-Chlorophenyl4-Methoxyphenyl
154-Methylphenyl4-Methoxyphenyl
164-Methoxyphenyl4-Methoxyphenyl
172-NitrophenylPhenyl
183-NitrophenylPhenyl
194-NitrophenylPhenyl
204-HydroxyphenylPhenyl

Modification at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a key site for potential functionalization, influencing the electronic properties and coordination capabilities of the molecule. The lone pair of electrons on the nitrogen atom imparts basic character, making it susceptible to reactions with electrophiles. mdpi.comnih.gov

Alkylation of the pyridine nitrogen with alkyl halides or sulfates can lead to the formation of quaternary pyridinium (B92312) salts. mdpi.com This modification would introduce a permanent positive charge to the molecule, significantly altering its solubility and interaction with other charged species. Another potential modification is N-oxidation, which can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov The resulting pyridine N-oxide exhibits altered reactivity, with the oxygen atom being able to act as a hydrogen bond acceptor and influencing the electron density of the pyridine ring. researchgate.netnih.gov

However, the reactivity of the pyridine nitrogen in this compound is expected to be sterically hindered by the two adjacent methyl groups at the 2- and 6-positions. This steric crowding, characteristic of lutidine derivatives, can reduce the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions for modifications to occur. nih.govnih.gov

Introduction of Diverse Peripheral Functionalities on the Carboxamide Groups

The two carboxamide groups at the 3- and 5-positions of the pyridine ring offer rich opportunities for introducing a wide range of functional groups. These functionalities can be incorporated either by starting with appropriately substituted amines during the initial synthesis or by post-synthetic modification of the parent dicarboxamide.

One approach involves the use of diverse primary or secondary amines in the amidation of a suitable precursor, such as a diacid or diacyl chloride. For instance, the condensation of pyridine-2,6-dicarbonyl dichloride with various amines has been shown to be an effective method for generating a library of dicarboxamides with different peripheral groups. nih.gov A similar strategy could be envisioned for the 3,5-dicarboxamide isomer, starting from 2,6-dimethylpyridine-3,5-dicarboxylic acid.

Post-synthetic modification of the N-H bonds of the primary or secondary carboxamides could also be explored. For example, reactions such as N-alkylation or N-acylation could be employed to introduce further diversity. Additionally, the amide bond itself can, under certain conditions, undergo reactions like transamidation, allowing for the exchange of the amine component. While these strategies are well-established in organic synthesis, their specific application to this compound is not extensively documented in the reviewed literature.

Development of Novel Ligand Systems Based on the this compound Framework

The pyridine-dicarboxamide motif is a well-established and versatile chelating unit in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxamide groups can act as donor atoms to coordinate with a variety of metal ions. The this compound framework, with its tridentate N,O,O-donor set, is therefore a promising platform for the design of novel ligand systems.

The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by introducing different substituents on the pyridine ring or the carboxamide nitrogen atoms. For instance, the incorporation of additional coordinating groups onto the N-substituents of the carboxamides can lead to ligands with higher denticity and the ability to form more complex coordination architectures.

The self-assembly of these ligands with metal ions can lead to the formation of discrete coordination complexes or extended structures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com The structural diversity of these materials is influenced by the coordination preferences of the metal ion, the nature of the ligand, and the presence of any co-ligands or templates. Such ligand systems have potential applications in catalysis, materials science, and supramolecular chemistry. nih.gov

Catalytic Applications of 2,6 Dimethylpyridine 3,5 Dicarboxamide Derived Materials

Investigation of Metal-Organic Polyhedra (MOPs) as Bifunctional Catalysts

Metal-Organic Polyhedra (MOPs) are discrete, cage-like structures formed by the self-assembly of metal ions and organic ligands. While direct investigations into MOPs constructed from 2,6-dimethylpyridine-3,5-dicarboxamide are limited in publicly available research, studies on MOPs derived from its precursor, 2,6-dimethylpyridine-3,5-dicarboxylic acid, provide significant insights into their potential as bifunctional catalysts.

A notable example is a copper-based MOP, described as a bifunctional metal-organic cuboctahedron, synthesized from 2,6-dimethylpyridine-3,5-dicarboxylic acid and copper acetate. This Cu-MOP possesses both Lewis acidic sites (copper centers) and Lewis basic sites (pyridine nitrogen atoms) within its structure. This inherent bifunctionality has been successfully exploited in one-pot tandem reactions, such as deacetalization-Knoevenagel and deacetalization-Henry reactions. The cooperative action of the acidic and basic sites within the MOP facilitates sequential reaction steps without the need for intermediate workup, showcasing the efficiency of these materials.

The catalytic activity of such MOPs is influenced by factors like the solvent system and reaction time, highlighting the potential for optimizing these nanoball-like structures for various catalytic applications. The development of MOPs from the dicarboxamide derivative could introduce additional hydrogen-bonding capabilities from the amide groups, potentially influencing substrate binding and catalytic selectivity.

Table 1: Bifunctional Catalysis by a Cu-MOP Derived from 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

CatalystCatalytic SitesReaction TypeKey Features
Copper-based MOPLewis Acidic (Cu ions), Lewis Basic (Pyridine N)One-pot tandem deacetalization-Knoevenagel/Henry reactionsDiscrete cuboctahedral structure, synergistic catalysis

Application of Coordination Polymers and Complexes in Organic Transformations

Coordination polymers and complexes constructed from ligands containing the pyridine-dicarboxamide or related pyridine-dicarboxylic acid scaffolds have demonstrated significant catalytic activity in a range of organic transformations. The versatility of the pyridine-based framework allows for the creation of diverse architectures, from one-dimensional chains to three-dimensional frameworks, which can act as robust heterogeneous catalysts.

Coordination polymers derived from adaptable pyridine-dicarboxylic acid linkers have been effectively used in Knoevenagel condensation reactions. For instance, a three-dimensional metal-organic framework (MOF) demonstrated superior catalytic performance in the condensation of benzaldehyde (B42025) with propanedinitrile. The catalyst was shown to be recyclable and capable of producing high yields of the desired product. The catalytic activity in these materials is often attributed to the presence of accessible metal centers that act as Lewis acids and, in some cases, basic sites on the organic linkers.

While specific examples utilizing this compound are not extensively documented, the broader class of pyridine-2,6-dicarboxamide based ligands has been used to construct designer materials for both homogeneous and heterogeneous catalysis. These scaffolds play a crucial role in stabilizing metal centers and influencing their reactivity in various organic transformations. The introduction of amide functionalities can provide additional coordination sites and hydrogen-bonding capabilities, which can be leveraged to enhance catalytic performance and selectivity.

Table 2: Catalytic Applications of Related Coordination Polymers

Catalyst TypeLigand ScaffoldMetal IonOrganic TransformationCatalyst Nature
3D Metal-Organic Framework4,4′-(Pyridine-3,5-diyl)dibenzoic acidCopper(II)Knoevenagel CondensationHeterogeneous
Coordination PolymersPyridine-2,6-dicarboxamide derivativesVarious transition metalsGeneral Organic TransformationsHomogeneous & Heterogeneous

Mechanistic Insights into Catalytic Processes Involving the Dicarboxamide Scaffold

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For materials derived from the this compound scaffold, the catalytic mechanism is intrinsically linked to the cooperative action of the metal center and the organic ligand.

In bifunctional catalysis, such as the tandem reactions facilitated by MOPs, the Lewis acidic metal sites are proposed to activate the substrate, for example, by coordinating to a carbonyl group. Simultaneously, the Lewis basic sites, such as the pyridine (B92270) nitrogen or potentially the amide groups, can deprotonate a pro-nucleophile, activating it for subsequent reaction. The proximity of these acidic and basic sites within a constrained framework like a MOP or a coordination polymer can lead to enhanced reaction rates and selectivities.

Catalyst Design Principles for Heterogeneous and Homogeneous Catalysis

The design of catalysts based on the this compound scaffold involves leveraging its structural and electronic features for both heterogeneous and homogeneous applications.

For heterogeneous catalysis , the primary design principle is the incorporation of the dicarboxamide ligand into robust, porous frameworks such as Metal-Organic Frameworks (MOFs) or Coordination Polymers. Key considerations include:

Porosity and Surface Area: Creating materials with high surface area and accessible pores allows for efficient diffusion of reactants to the active sites.

Stability: The resulting framework must be thermally and chemically stable under the reaction conditions to ensure catalyst longevity and recyclability.

Active Site Engineering: The choice of metal node and the functionalization of the organic linker can be tailored to create specific Lewis acidic or basic sites, or a combination of both for bifunctional catalysis. The amide groups of the dicarboxamide can also be utilized for post-synthetic modification to introduce additional functionalities.

For homogeneous catalysis , the focus is on designing discrete metal complexes with well-defined active sites. Important design principles include:

Solubility: The catalyst must be soluble in the reaction medium. The peripheral groups on the dicarboxamide ligand can be modified to tune solubility.

Ligand Rigidity and Chelation: The pincer-like coordination of the pyridine-dicarboxamide scaffold can enforce a specific geometry around the metal center, which can influence catalytic activity and selectivity. This rigidity can also prevent ligand dissociation and catalyst decomposition.

Electronic Tuning: The electronic properties of the metal center can be fine-tuned by modifying the substituents on the pyridine ring, thereby influencing its catalytic performance in reactions such as oxidation, reduction, or cross-coupling.

The versatility of the this compound scaffold offers a rich platform for the development of both heterogeneous and homogeneous catalysts with tailored properties for a wide array of chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.